methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O5S2/c1-17(2)14-30(15-18(3)4)37(33,34)21-10-8-20(9-11-21)25(31)28-26-24(27(32)35-7)22-12-13-29(19(5)6)16-23(22)36-26/h8-11,17-19H,12-16H2,1-7H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUYFJOEKCIZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thieno[2,3-c]pyridine class and has been studied for its biological activities, particularly in the context of antiplatelet and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 563.77 g/mol. The structure features a thieno[2,3-c]pyridine core with a sulfamoyl group and an isopropyl carboxylate moiety. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 563.77 g/mol |
| Purity | ≥ 95% |
The mechanisms through which this compound exerts its biological effects are primarily related to its ability to modulate biochemical pathways involved in platelet aggregation and antimicrobial activity. It is hypothesized that the sulfamoyl group enhances binding affinity to target proteins involved in these pathways.
Antiplatelet Activity
Research has indicated that compounds similar to this one can inhibit thrombus formation by interfering with signaling pathways related to platelet activation. The specific action mechanism involves modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific stereochemistry show enhanced potency against certain bacterial strains.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial activity of several tetrahydrothieno[2,3-c]pyridine derivatives against Escherichia coli and Sarcina lutea. The results indicated that while all derivatives showed moderate activity against S. lutea, none were effective against E. coli. The (R)-enantiomers demonstrated greater potency than their (S)-counterparts, suggesting that chirality plays a significant role in biological activity .
- Cytotoxicity Assays : In another study focusing on antiproliferative effects, compounds derived from tetrahydropyridothienopyrimidine were tested against various cancer cell lines (MCF-7, SW480). Results showed that certain compounds significantly reduced cell viability at low concentrations, indicating potential as anticancer agents .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., isopropyl, tetrahydrothieno ring). For example, in structurally similar thiazolo-pyrimidines, ¹H NMR resolves CH3 groups at δ 2.24–2.37 ppm and aromatic protons at δ 6.56–8.01 ppm .
- IR Spectroscopy : Identify functional groups (e.g., sulfamoyl C=O at ~1,650 cm⁻¹, ester C=O at ~1,720 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via m/z peaks (e.g., M⁺ ions for related compounds at m/z 386–403) .
- Chromatography :
- Use reversed-phase HPLC with C18 columns, acetonitrile/water gradients, and trifluoroacetic acid (TFA) modifiers to resolve impurities .
Q. What synthetic routes are documented for preparing this compound, and what are their typical yields?
Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for tetrahydrothieno-pyridine derivatives involve:
- Key Steps :
- Yield Optimization :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different cell lines?
Methodological Answer :
- Dose-Response Analysis : Perform EC50/IC50 assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify cell-specific sensitivity thresholds .
- Mechanistic Profiling : Use kinase inhibition assays or RNA sequencing to map target pathways. For example, pyridine derivatives like FMP-10 show cell-line-dependent fluorescence quenching due to variable membrane permeability .
- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate results via siRNA knockdown of suspected targets .
Q. What computational strategies are effective for predicting the environmental stability and degradation pathways of this compound?
Methodological Answer :
- In Silico Modeling :
- Experimental Validation :
Q. How can reaction conditions be optimized to improve regioselectivity during the synthesis of the tetrahydrothieno-pyridine core?
Methodological Answer :
Q. What methodologies are recommended for assessing the compound’s potential as a multi-target enzyme inhibitor?
Methodological Answer :
- High-Throughput Screening (HTS) :
- Use fluorescence-based assays (e.g., FMP-8 or FMP-9 probes) to monitor inhibition of proteases, kinases, or phosphatases .
- Structural Analysis :
- Co-crystallize the compound with target enzymes (e.g., X-ray crystallography) to identify binding pockets. Pyridine derivatives often interact with catalytic lysine or serine residues .
- Selectivity Profiling : Compare inhibitory activity against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .
Q. How should researchers design experiments to evaluate the compound’s metabolic stability in hepatic models?
Methodological Answer :
- In Vitro Models :
- Metabolite Identification :
- Perform MS/MS fragmentation to detect glucuronidation (m/z +176) or sulfation (m/z +80) products .
- CYP450 Inhibition :
- Conduct CYP3A4/2D6 inhibition assays using luminescent substrates (e.g., P450-Glo™) to predict drug-drug interactions .
Data Contradiction Analysis
Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?
Methodological Answer :
- Solubility Profiling :
- Molecular Dynamics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
